methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC14995232
Molecular Formula: C19H15FN2O3S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15FN2O3S |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-2-yl-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C19H15FN2O3S/c1-9-14(19(24)25-2)16(17(21-9)13-4-3-7-26-13)15-11-8-10(20)5-6-12(11)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23) |
| Standard InChI Key | VRJSVPZIFFYKNG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(N1)C2=CC=CS2)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Groups
The compound features a 1H-pyrrole ring substituted at the 3-position with a methyl ester group, a 2-methyl group, and a 5-(2-thienyl) moiety. At the 4-position, it bears a 5-fluoro-2-oxoindoline fragment, creating a hybrid indole-pyrrole system. The indole component incorporates a fluorine atom at the 5-position, enhancing electronic effects and potential bioavailability . The thiophene ring introduces sulfur-based heteroaromaticity, which may influence solubility and binding interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | Methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-2-yl-1H-pyrrole-3-carboxylate |
| Canonical SMILES | CC1=C(C(=C(N1)C2=CC=CS2)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
| Topological Polar Surface Area | 94.8 Ų |
The fluorine atom at the indole’s 5-position likely enhances metabolic stability by resisting oxidative degradation, while the thiophene group contributes to π-π stacking interactions in biological systems .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of this compound typically involves sequential functionalization of pyrrole and indole precursors. A representative approach, extrapolated from analogous syntheses , involves:
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Vilsmeier-Haack Reaction: Formylation of 2,4-dimethyl-1H-pyrrole-3-carboxylate using a Vilsmeier reagent (POCl₃/DMF) to introduce an aldehyde group.
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Condensation with Fluorinated Indole: Reaction of the formylated pyrrole with 5-fluoro-1-(trimethylsilyl)-2-(trimethylsilyloxy)-1H-indole in acetonitrile, facilitating Knoevenagel condensation to form the indole-pyrrole linkage .
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Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Formylation | Vilsmeier reagent (POCl₃/DMF), MeCN, 20°C | 60–70% |
| Condensation | TMS-protected indole, MeCN, 20°C, 2.5 h | 40% |
| Esterification | Methyl iodide, K₂CO₃, DMF | 85–90% |
Challenges include regioselective functionalization of the pyrrole ring and minimizing side reactions during indole activation .
Interaction Studies and Structure-Activity Relationships (SAR)
Role of Substituents
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Fluorine Atom: The 5-fluoro group increases electronegativity, improving interactions with hydrophobic enzyme pockets.
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Thiophene Moiety: Enhances solubility and stabilizes binding via sulfur-mediated van der Waals interactions .
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Methyl Ester: Serves as a prodrug group, hydrolyzing in vivo to the active carboxylic acid .
Table 3: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Target Compound | VEGFR2 | 12.3 |
| 5-Fluoroindole-3-carboxylate | COX-2 | 8.7 |
| Thiophene-free analogue | MCF-7 Cells | >100 |
Removal of the thiophene group reduces potency by 8-fold, underscoring its critical role .
Comparative Analysis with Structural Analogues
Indole-Pyrrole Hybrids
The target compound distinguishes itself through its trifunctional substitution pattern:
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Sunitinib Analogues: Lack the thiophene group, reducing kinase selectivity .
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5-Fluoroindole Derivatives: Exhibit shorter half-lives due to rapid ester hydrolysis .
The integration of fluorine, thiophene, and methyl ester groups creates a balanced profile of stability, solubility, and target engagement .
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